6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde

medicinal chemistry procurement building block pre-screening structural analog comparison

6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde (CAS 1355177-19-3) is a multifunctional nicotinaldehyde derivative incorporating a benzyl(methyl)amino substituent at the 6-position, a methyl group at the 4-position, and a reactive aldehyde handle at the 3-position of the pyridine ring, yielding a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol. As a specialized heterocyclic building block, it serves as a versatile intermediate in the synthesis of drug candidates, particularly in kinase inhibitor and GPCR modulator programs, where the ortho-aminoaldehyde motif enables rapid construction of fused bicyclic systems.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B15228932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-12-8-15(16-9-14(12)11-18)17(2)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3
InChIKeyUWBRJQHZCUEUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde: A Key Nicotinaldehyde Building Block for Pharmaceutical Research


6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde (CAS 1355177-19-3) is a multifunctional nicotinaldehyde derivative incorporating a benzyl(methyl)amino substituent at the 6-position, a methyl group at the 4-position, and a reactive aldehyde handle at the 3-position of the pyridine ring, yielding a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . As a specialized heterocyclic building block, it serves as a versatile intermediate in the synthesis of drug candidates, particularly in kinase inhibitor and GPCR modulator programs, where the ortho-aminoaldehyde motif enables rapid construction of fused bicyclic systems [1]. Commercially available from multiple reputable suppliers, this compound is offered at purities reaching 98% (HPLC) and is certified under ISO quality management systems, making it suitable for both exploratory medicinal chemistry and scale-up campaigns .

Why 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde Cannot Be Simply Substituted by Other In-Class Analogs


In the procurement of nicotinaldehyde building blocks for lead optimization, direct substitution of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde with its closest commercially available des-methyl analog (6-(Benzyl(methyl)amino)nicotinaldehyde, CAS 1355223-58-3) or other N-substituted derivatives is chemically inadvisable without rigorous re-validation . The 4-methyl substituent is not merely a passive bystander; it exerts a measurable steric and electronic influence on the reactivity of the 3-aldehyde and the 6-amino group, alters the optimal conformation of the N-benzyl moiety, and consequently can shift the structure-activity relationship (SAR) landscape of the resulting chemotypes. The quantitative evidence below demonstrates that even this single methyl deletion changes the molecular weight by 14.03 g/mol (a 5.8% mass difference) and fundamentally alters the lipophilicity and spatial occupancy of the scaffold . Projects that have validated synthetic sequences, biological assays, or cocrystal structures based on this specific 4-methyl scaffold will encounter substantial risk of synthetic failure, altered potency, or disrupted binding modes if the non-methylated or alternative N-substituted analog is sourced as a casual replacement.

Quantitative Evidence Guide: Defining Differentiation of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde for Procurement


Molecular Weight & Structural Differentiation from the Des-methyl Analog

6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde (MW 240.30 g/mol) carries an additional 4-methyl substituent compared to its closest commercially available analog, 6-(Benzyl(methyl)amino)nicotinaldehyde (MW 226.27 g/mol) . This 14.03 g/mol mass increase corresponds to a 5.8% difference in molecular weight, reflecting the presence of a sterically demanding and lipophilic methyl group absent in the comparator scaffold. The difference is analytically distinguishable by routine LCMS and 1H NMR, where the 4-methyl protons appear as a distinct singlet (δ ~2.5 ppm, CDCl3) that is absent from the des-methyl spectrum .

medicinal chemistry procurement building block pre-screening structural analog comparison

Lipophilicity Modulation by the 4-Methyl Group: Predicted logP Comparison

The calculated partition coefficient (cLogP) for 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde is 3.9 ± 0.3, representing a ~0.5 log unit increase over the des-methyl analog (cLogP 3.4 ± 0.3) . This higher lipophilicity is a direct consequence of the 4-methyl substituent and has implications for passive membrane permeability, solubility, and CYP450 susceptibility in downstream lead optimization. The difference is substantial enough to shift a compound from one lipophilicity bin (cLogP 3–4) to a higher-risk range (cLogP > 3.5) in fragment-based and property-guided programs [1].

ADME optimization lipophilicity-driven design logP procurement criteria

Purity Specification and ISO Certification: MolCore 98% vs. Generic Supplier 95%

MolCore supplies 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde at a guaranteed minimum purity of 98% (HPLC, NLT specification), while several other commercial suppliers list a 95% minimum purity specification . The 3% absolute purity differential translates to a reduction of potential unknown impurities by more than half (from ≤5% to ≤2%), a critical margin when intermediates are carried forward into multistage GLP campaigns where impurity tracking must comply with ICH Q3A guidelines. Additionally, MolCore attests to ISO certification, providing formal quality management systems that are audit-ready for pharmaceutical partner due diligence .

quality control purity procurement standard ISO-certified building blocks

Storage Condition Requirements: 2-8°C Sealed Dry Protocol vs. Ambient Long-Term Storage

Chemscene recommends long-term storage of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde in a sealed container at 2-8°C under dry conditions, reflecting the heightened sensitivity of the aldehyde functionality to ambient moisture and thermal degradation in this specific analog . In contrast, the des-methyl analog is recommended by some vendors for storage in a cool, dry place at ambient temperature, suggesting a lower intrinsic reactivity of the non-4-methylated pyridine ring toward condensation and oxidation side reactions . The stricter cold-chain logistics required for the 4-methyl compound are a tangible procurement consideration that can impact shipping costs, customs clearance timelines, and on-site storage capacity relative to simpler nicotinaldehyde derivatives.

stability storage building block shelf-life cold chain procurement

Optimal Application Scenarios for Procuring 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde


Scaffold-Hopping in Kinase Inhibitor Lead Optimization Requiring 4-Methyl Substitution

In kinase drug discovery programs where a cocrystal structure reveals a small lipophilic pocket adjacent to the pyridine 4-position, the 4-methyl group of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde provides a critical van der Waals interaction that the des-methyl analog cannot replicate. Procurement of this specific building block is mandatory for maintaining the validated SAR trajectory; use of the des-methyl comparator would require a complete re-synthesis of the lead series and re-determination of inhibition constants (Ki/IC50) across the kinome panel, adding 4-6 weeks of synthetic effort and assay cost .

Fused Heterocycle Synthesis Exploiting Ortho-Aminoaldehyde Reactivity

The simultaneous presence of a nucleophilic amino group and an electrophilic aldehyde in an ortho relationship enables one-step construction of imidazo[1,2-a]pyridines or pyrido[1,2-a]pyrimidines, scaffold types prevalent in anti-infective and oncology portfolios. The 4-methyl substitution influences the regioselectivity of cyclocondensation by altering the electron density at the aldehyde carbon, a subtle electronic effect that has been documented in analogous heterocyclic systems and which differentiates this building block from its 4-unsubstituted counterpart [1].

Quality-Controlled Scale-Up Campaigns Requiring ISO-Certified Building Blocks

For programs advancing from hit-to-lead into candidate nomination (GLP toxicology batch synthesis), MolCore's ISO-certified 98% purity lot of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde provides full traceability and reduced impurity risk compared to generic 95% grades. The documented quality management system satisfies pharmaceutical partner audit requirements and ICH Q7 Good Manufacturing Practice guidance for active pharmaceutical ingredient starting materials, enabling smoother transition from medicinal chemistry to process R&D .

Quote Request

Request a Quote for 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.